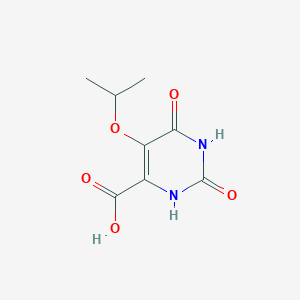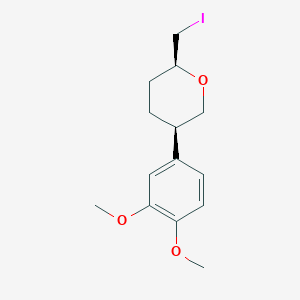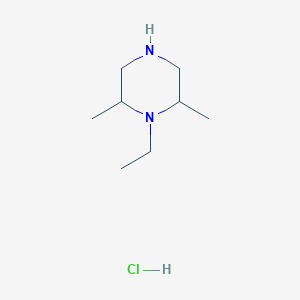
4-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2,6-dimethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2,6-dimethylpiperidine is a heterocyclic compound that features both an oxadiazole ring and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2,6-dimethylpiperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-ethyl-1,3,4-oxadiazole-2-thiol with 2,6-dimethylpiperidine under reflux conditions in the presence of a suitable solvent such as pyridine . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2,6-dimethylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring or the piperidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the oxadiazole or piperidine rings.
Scientific Research Applications
4-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2,6-dimethylpiperidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Agrochemicals: The compound is explored for its potential as a pesticide or herbicide due to its biological activity against various pests and weeds.
Mechanism of Action
The mechanism of action of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2,6-dimethylpiperidine involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors involved in disease pathways . The oxadiazole ring and piperidine ring contribute to the compound’s ability to bind to these targets and exert its effects.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings, such as 1,3,4-oxadiazole-2-thiol and 1,3,4-oxadiazole-2-amine.
Piperidine Derivatives: Compounds with similar piperidine rings, such as 2,6-dimethylpiperidine and 4-methylpiperidine.
Uniqueness
4-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2,6-dimethylpiperidine is unique due to the combination of the oxadiazole and piperidine rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H19N3O |
|---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
2-(2,6-dimethylpiperidin-4-yl)-5-ethyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H19N3O/c1-4-10-13-14-11(15-10)9-5-7(2)12-8(3)6-9/h7-9,12H,4-6H2,1-3H3 |
InChI Key |
XMCQPEZTNVPEQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(O1)C2CC(NC(C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


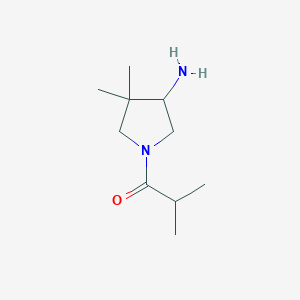
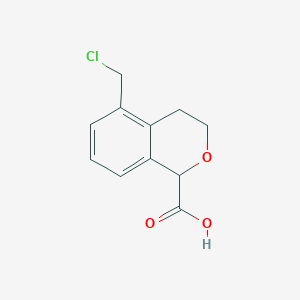


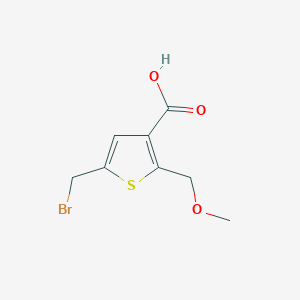
![Benzyl 1-(1-ethyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13218907.png)
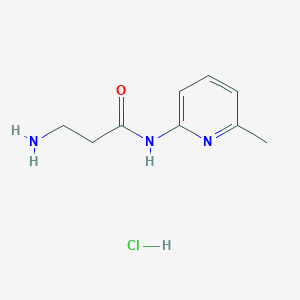

![3,4-Dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13218926.png)
![3-ethyl-N-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13218927.png)
